

biological activity of 5-Bromo-6-hydroxypicolinic acid derivatives

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Compound of Interest

Compound Name: *5-Bromo-6-hydroxypicolinic acid*

Cat. No.: *B566694*

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Application Notes and Protocols for Picolinic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Topic: Biological Activity of Picolinic Acid and its Halogenated and Hydroxylated Derivatives

Due to the limited availability of specific biological activity data for **5-Bromo-6-hydroxypicolinic acid** derivatives, this document focuses on the broader, yet well-documented, biological activities of the parent compound, picolinic acid, and its other halogenated and hydroxylated analogs. Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.^[1] This document provides a summary of these activities, quantitative data for selected derivatives, and detailed protocols for key biological assays.

Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the chelation of essential metal ions, which disrupts microbial growth and sporulation.^{[2][3]}

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for picolinic acid and its metal picolinate derivatives against various microorganisms.

Compound	Microorganism	MIC (mg/mL)	Reference
Picolinic Acid	Escherichia coli	0.5	[3]
Picolinic Acid	Shigella flexneri	0.5	[3]
Picolinic Acid	Bacillus cereus	0.5	[3]
Picolinic Acid	Proteus vulgaris	0.5	[3]
Picolinic Acid	Micrococcus luteus	0.5	[3]
Picolinic Acid	Staphylococcus aureus	2.0	[3]
Picolinic Acid	Bacillus subtilis	2.0	[3]
Copper Picolinate	Staphylococcus aureus	0.5	[4]
Copper Picolinate	Proteus vulgaris	0.5	[4]
Zinc Picolinate	Bacillus subtilis	0.5	[4]
Cobalt Picolinate	Micrococcus luteus	0.5	[4]
Nickel Picolinate	Klebsiella pneumoniae	0.5	[4]
5-Chloroquinolin-8-ol	Mycobacterium tuberculosis	0.062 - 0.25 µg/mL	[5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a picolinic acid derivative against a bacterial strain using the broth microdilution method.[6][7][8]

Materials:

- Test compound (picolinic acid derivative)

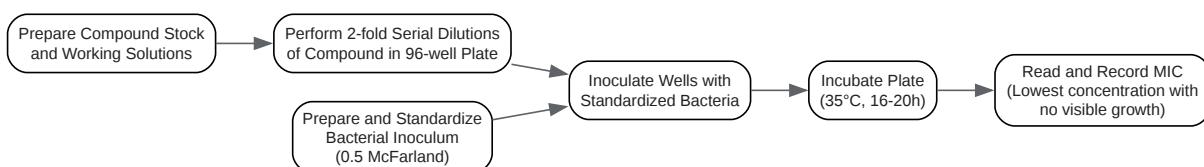
- Bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- 0.5 McFarland standard
- Sterile saline or broth for inoculum preparation
- Spectrophotometer
- Incubator (35 ± 2 °C)

Procedure:

- Preparation of Test Compound Stock Solution:
 - Dissolve the picolinic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
 - Prepare a working solution at twice the highest desired final concentration in CAMHB.
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
 - Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
 - Vortex the tube to create a smooth suspension.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

- Serial Dilution in Microtiter Plate:
 - Dispense 50 μ L of CAMHB into wells 1 through 12 of a 96-well microtiter plate.
 - Add an additional 50 μ L of the working solution of the test compound to well 1.
 - Perform a two-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 μ L from well 10.
 - Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
- Inoculation and Incubation:
 - Add 50 μ L of the diluted bacterial suspension to wells 1 through 11.
 - The final volume in each test well will be 100 μ L.
 - Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for Broth Microdilution Assay



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[\[9\]](#)[\[10\]](#) Its mechanism of action involves interfering with viral entry by inhibiting membrane fusion.[\[9\]](#)

Quantitative Data: Antiviral Activity

The following table presents the 50% inhibitory concentration (IC50) values for picolinic acid against selected viruses.

Compound	Virus	Cell Line	IC50	Reference
Picolinic Acid	Influenza A Virus (H1N1)	MDCK	~2 µM	[10]
Picolinic Acid	SARS-CoV-2	Vero E6	Not specified, but active	[9]

Experimental Protocol: Plaque Reduction Assay

This protocol describes a method to determine the antiviral activity of a picolinic acid derivative by quantifying the reduction in viral plaques.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Test compound (picolinic acid derivative)
- Virus stock of known titer
- Susceptible host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Semi-solid overlay (e.g., agarose or methylcellulose)

- Crystal violet staining solution
- 6-well or 12-well cell culture plates

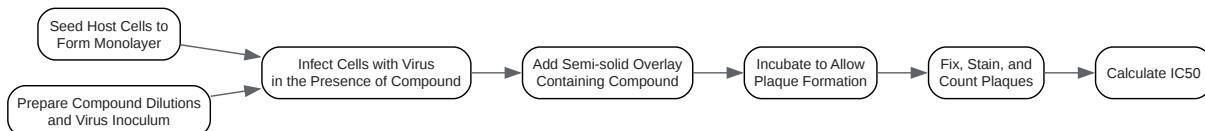
Procedure:

- Cell Seeding:
 - Seed the host cells in culture plates to form a confluent monolayer.
- Compound Dilution and Virus Preparation:
 - Prepare serial dilutions of the test compound in serum-free cell culture medium.
 - Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
- Infection and Treatment:
 - Remove the growth medium from the cell monolayers and wash with PBS.
 - In separate tubes, mix the diluted virus with each concentration of the test compound (and a no-compound control) and incubate for 1 hour at 37 °C.
 - Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour at 37 °C to allow for viral adsorption.
- Overlay and Incubation:
 - Remove the inoculum from the wells.
 - Overlay the cell monolayers with the semi-solid medium containing the corresponding concentrations of the test compound.
 - Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).
- Plaque Visualization and Counting:

- Fix the cells with a formalin solution.
- Remove the overlay and stain the cell monolayer with crystal violet solution.
- Wash the plates with water and allow them to dry.
- Count the number of plaques in each well.

- Calculation of IC50:
 - Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
 - The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Workflow for Plaque Reduction Assay



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Caption: Workflow for the Plaque Reduction Assay to determine antiviral activity.

Anticancer Activity

Certain derivatives of picolinic acid have been shown to possess anticancer activity. For instance, a novel derivative demonstrated cytotoxicity against human non-small cell lung cancer cells (A549) by inducing apoptosis through the endoplasmic reticulum (ER) stress pathway.[\[15\]](#)[\[16\]](#)

Quantitative Data: Anticancer Activity

Compound	Cell Line	Activity	IC50 (µM)	Reference
Compound 5 (a picolinic acid derivative)	A549 (Lung Cancer)	Cytotoxic	99.93	[15] [17]
Substituted Quinoline 7	T47D (Breast Cancer)	Cytotoxic	0.016	[18]

Signaling Pathway: ER Stress-Mediated Apoptosis

The anticancer activity of a specific picolinic acid derivative in A549 lung cancer cells has been linked to the induction of ER stress, leading to apoptosis. This pathway involves the activation of caspase-4 and caspase-9, ultimately leading to the executioner caspase-3 activation and cell death.[\[15\]](#)[\[16\]](#)

Picolinic Acid Derivative

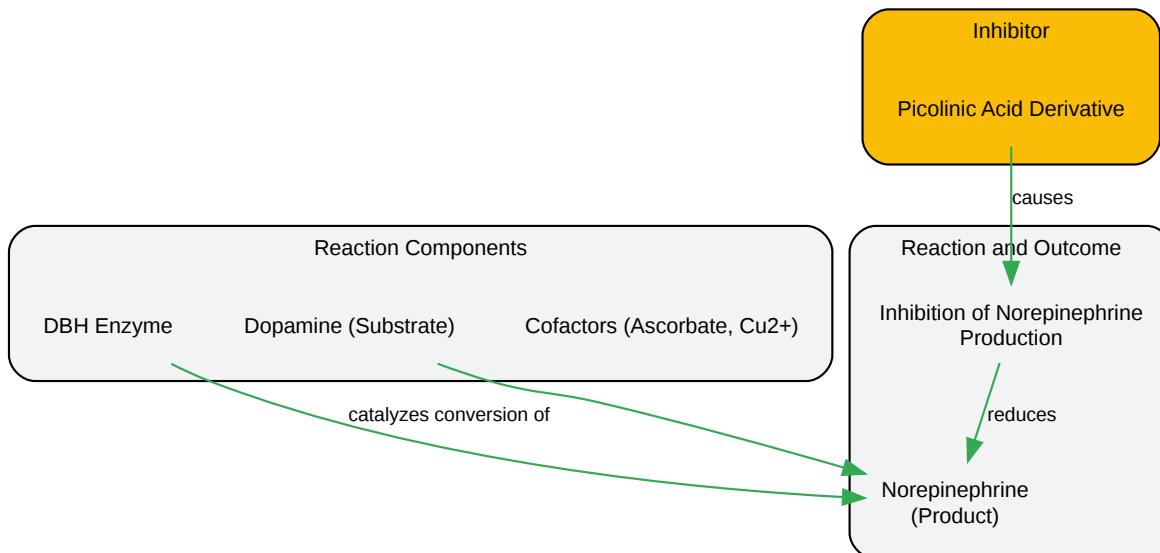
Endoplasmic Reticulum (ER) Stress

Caspase-4 Activation

Caspase-9 Activation

Caspase-3 Activation

Apoptosis



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